

In-Depth Technical Guide: Spectral Analysis of N-Propylphthalimide

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Compound of Interest

Compound Name: **N-Propylphthalimide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **N-Propylphthalimide** ($C_{11}H_{11}NO_2$), a compound of interest in various chemical and pharmaceutical research fields. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. The information is presented through clearly structured data tables, detailed experimental protocols, and a workflow visualization to facilitate understanding and application in research and development.

Spectroscopic Data Summary

The following sections present the quantitative spectral data for **N-Propylphthalimide**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. The 1H and ^{13}C NMR spectra of **N-Propylphthalimide** were acquired in deuterated chloroform ($CDCl_3$).

1H NMR Data

Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.84	dd	2H	Aromatic Protons (Ha)
7.72	dd	2H	Aromatic Protons (Hb)
3.69	t	2H	Methylene Protons (-N-CH ₂ -)
1.74	sext	2H	Methylene Protons (-CH ₂ -CH ₃)
0.95	t	3H	Methyl Protons (-CH ₃)

¹³C NMR Data

Solvent: CDCl₃[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
168.3	Carbonyl Carbon (C=O)
133.9	Aromatic Carbon (CH)
132.1	Aromatic Carbon (quaternary)
123.2	Aromatic Carbon (CH)
37.8	Methylene Carbon (-N-CH ₂ -)
21.4	Methylene Carbon (-CH ₂ -CH ₃)
11.4	Methyl Carbon (-CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3050	Medium	Aromatic C-H Stretch
~2960, ~2870	Medium	Aliphatic C-H Stretch
~1770, ~1710	Strong	C=O Stretch (imide)
~1600	Medium	Aromatic C=C Stretch
~1400	Strong	C-N Stretch
~720	Strong	Aromatic C-H Bend

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For **N-Propylphthalimide**, electron ionization (EI) is a common method. The fragmentation pattern provides valuable information about the molecular structure.

Expected Fragmentation Pattern (Electron Ionization)

m/z	Proposed Fragment Ion
189	[M] ⁺ (Molecular Ion)
160	[M - C ₂ H ₅] ⁺
148	[M - C ₃ H ₅] ⁺
133	[M - C ₄ H ₈] ⁺
104	[C ₇ H ₄ O] ⁺
76	[C ₆ H ₄] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy Protocol

Sample Preparation:

- Approximately 10-20 mg of **N-Propylphthalimide** is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1]
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz NMR spectrometer.[2][3]
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Spectral width: 16 ppm
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Spectral width: 250 ppm

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Approximately 1-2 mg of **N-Propylphthalimide** is ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- A portion of the mixture is transferred to a pellet press.
- A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.[\[6\]](#)

Instrumentation and Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (GC-MS)

Sample Preparation:

- A dilute solution of **N-Propylphthalimide** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:[\[9\]](#)[\[10\]](#)

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[\[11\]](#)
- Gas Chromatograph (GC) Conditions:[\[9\]](#)[\[10\]](#)

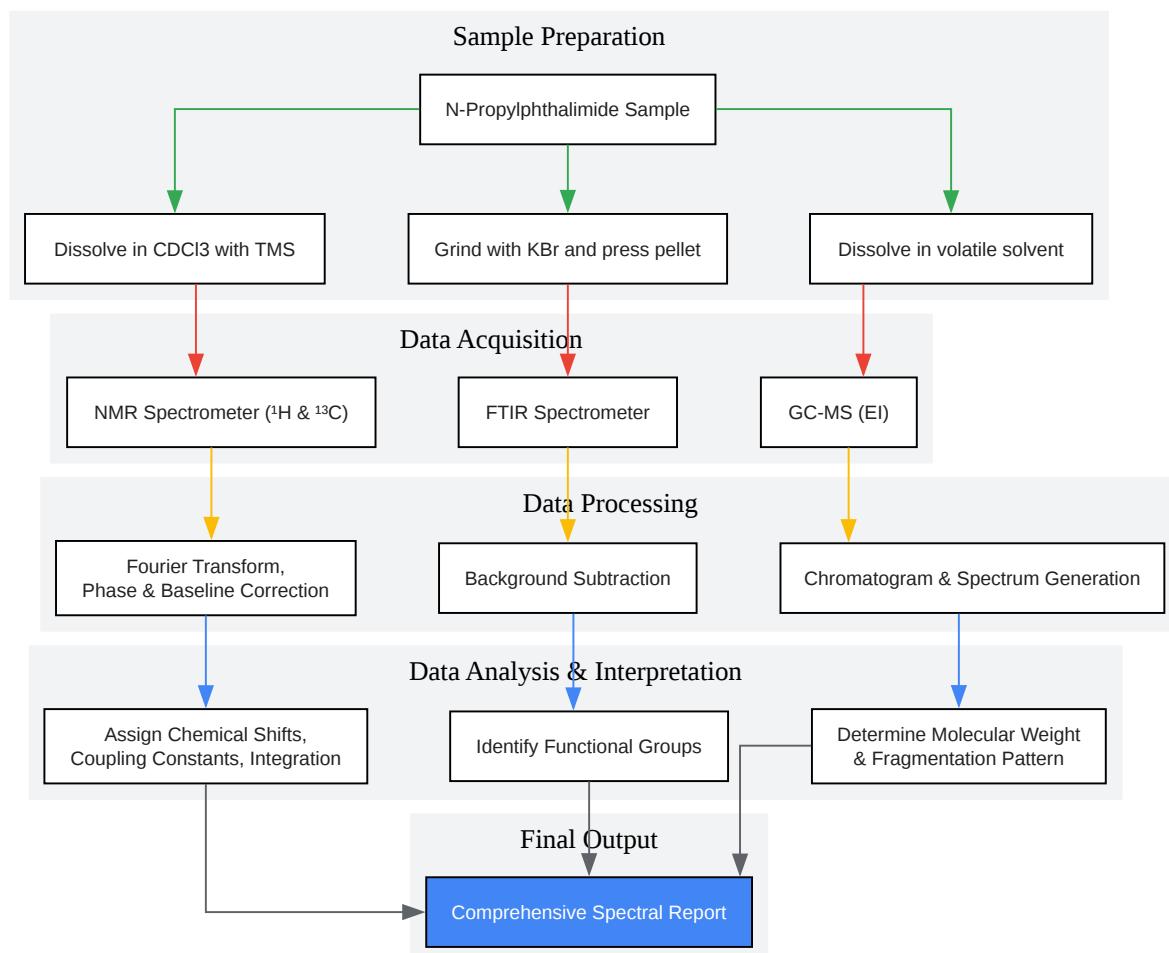
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[12\]](#)
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-400.

Data Analysis:

The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is compared with known fragmentation pathways of related compounds to confirm the structure.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **N-Propylphthalimide**.



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General workflow for spectral analysis.

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